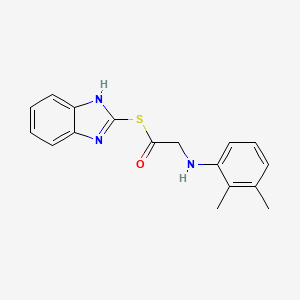
(2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a tetrafluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a tetrafluorophenyl reagent. One common method includes the use of a nucleophilic substitution reaction where the pyrrolidine nitrogen attacks an electrophilic carbon on the tetrafluorophenyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. Catalysts and specific reaction conditions are optimized to ensure high enantiomeric purity and minimal by-products.
化学反応の分析
Types of Reactions
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrrolidine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
科学的研究の応用
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
- (S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine
- (S)-2-(2,3,5,6-Tetrafluorophenyl)piperidine
- (S)-2-(2,3,5,6-Tetrafluorophenyl)morpholine
Uniqueness
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the chiral pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H9F4N |
|---|---|
分子量 |
219.18 g/mol |
IUPAC名 |
(2S)-2-(2,3,5,6-tetrafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9F4N/c11-5-4-6(12)10(14)8(9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1 |
InChIキー |
ULKSDKBGNDASNJ-ZETCQYMHSA-N |
異性体SMILES |
C1C[C@H](NC1)C2=C(C(=CC(=C2F)F)F)F |
正規SMILES |
C1CC(NC1)C2=C(C(=CC(=C2F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


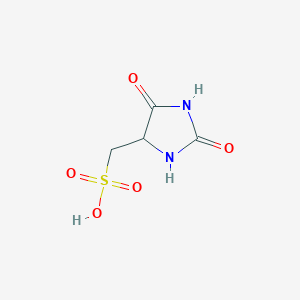
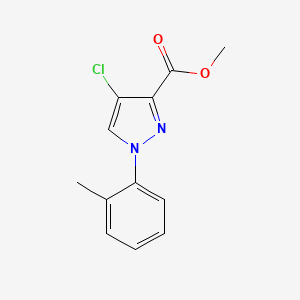

![tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)
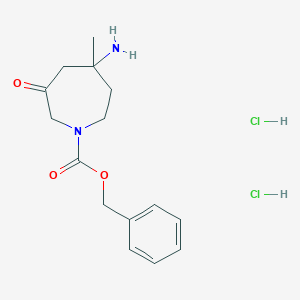
![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)
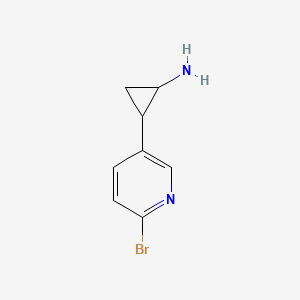
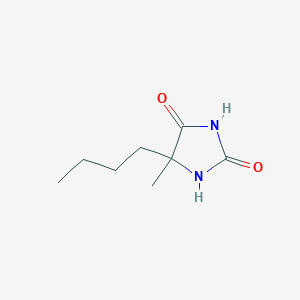
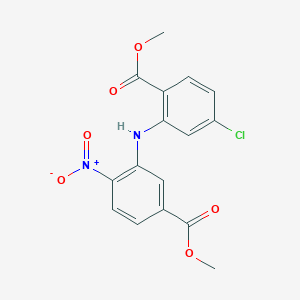
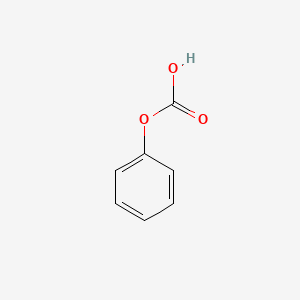
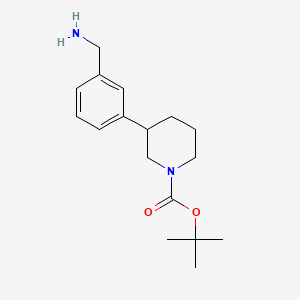
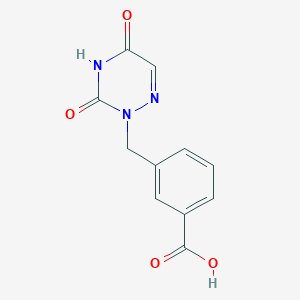
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
